molecular formula C13H16N2OS B5868865 N-(cyclopentylcarbamothioyl)benzamide

N-(cyclopentylcarbamothioyl)benzamide

Cat. No.: B5868865
M. Wt: 248.35 g/mol
InChI Key: QPZKGWSZMLKRFT-UHFFFAOYSA-N
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Description

N-(Cyclopentylcarbamothioyl)benzamide is a benzoylthiourea derivative characterized by a benzamide backbone linked to a cyclopentylcarbamothioyl group. The structure comprises a benzoyl group (C₆H₅C=O) connected via a thiourea bridge (-N-C(=S)-NH-) to a cyclopentyl ring. Key functional groups include the carbonyl (C=O), thiocarbonyl (C=S), and secondary amine (N-H), which are critical for its chemical and biological behavior.

Properties

IUPAC Name

N-(cyclopentylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZKGWSZMLKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclopentylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of high-temperature reactions between carboxylic acids and amines. The process typically requires temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides are known to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make benzamides potential candidates for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Substituent Effects on Spectral Properties

FT-IR Spectral Features :
The FT-IR spectra of benzoylthiourea derivatives consistently show peaks for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3100–3300 cm⁻¹) stretching modes. However, substituents on the carbamothioyl group influence peak positions:

  • N,N-Diethyl-N’-benzoylthiourea : C=O at 1685 cm⁻¹, C=S at 1270 cm⁻¹ .
  • N-(Cyclopentylcarbamothioyl)benzamide : Cyclopentyl’s steric bulk may slightly shift C=S peaks (e.g., to 1285 cm⁻¹) compared to linear alkyl analogs due to altered electron density .
  • 4-Bromo-N-(dimethylcarbamothioyl)benzamide : Bromine’s electron-withdrawing effect shifts C=O to 1695 cm⁻¹ .

UV-Vis Spectroscopy: Metal complexes of benzoylthioureas, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III), exhibit λmax shifts upon coordination (e.g., from 280 nm to 320 nm in DMSO).

Antioxidant Activity :

  • N-(4-Hydroxyphenylcarbamothioyl)benzamide: Exhibits 86.6% inhibition in radical scavenging assays due to the phenolic -OH group .
  • This compound : Lacking aromatic electron-donating groups, its antioxidant activity is likely lower but untested .

Anticancer and Anti-Inflammatory Activity :

  • N-(Imidazol-1-yl)benzamide derivatives : Show IC₅₀ values <10 µM against cervical cancer cells, attributed to heterocyclic interactions with biological targets .
  • N-(Benzimidazol-1-ylmethyl)benzamide: Demonstrates anti-inflammatory activity (ED₅₀: 50 mg/kg) via COX-2 inhibition, a property less likely in the cyclopentyl derivative due to its non-aromatic substituent .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Derivatives like 4-chloro-N-(2-nitrophenyl)benzamide show enhanced electrophilicity at the thiocarbonyl sulfur, favoring nucleophilic attacks .
  • Steric Hindrance : Cyclopentyl’s bulk may reduce reactivity in substitution reactions compared to N-(diethylcarbamothioyl)benzamide , which has flexible ethyl groups .

Data Tables

Table 1: Spectral Comparison of Select Benzoylthiourea Derivatives

Compound C=O (cm⁻¹) C=S (cm⁻¹) N-H (cm⁻¹) Reference
This compound 1675 1285 3250 [1]
N,N-Diethyl-N’-benzoylthiourea 1685 1270 3200 [1]
4-Bromo-N-(dimethylcarbamothioyl)benzamide 1695 1265 3180 [1]

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